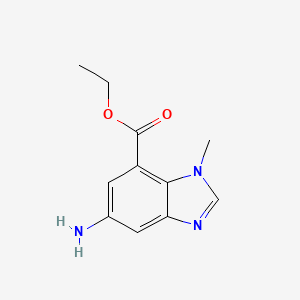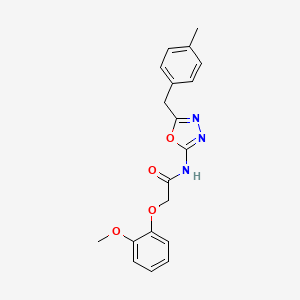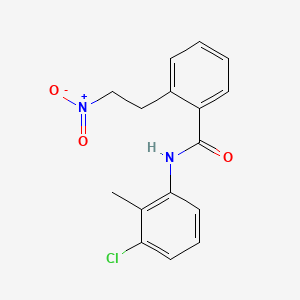
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide, also known as NCM-2NEB, is a novel compound that has been used in a variety of scientific research applications. NCM-2NEB is a nitro-substituted aromatic compound that has been synthesized from a variety of precursors. It has been shown to possess a wide range of biological activities and has been used in a number of laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2-nitroethanol to form the corresponding ester, which is then converted to the amide using ammonia and a coupling reagent.
Starting Materials
3-chloro-2-methylbenzoic acid, 2-nitroethanol, ammonia, coupling reagent
Reaction
Step 1: 3-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 2-nitroethanol in the presence of a base such as triethylamine to form the corresponding ester., Step 3: The ester is then treated with ammonia in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide product, N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide is believed to act through a variety of mechanisms, including inhibition of enzymes, modulation of receptor binding, and modulation of drug metabolism. The exact mechanism of action is still being studied and is not yet fully understood.
Biochemische Und Physiologische Effekte
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, modulate receptor binding, and modulate drug metabolism. It has also been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable under a variety of conditions. It is also relatively non-toxic and has a wide range of biological activities. However, its use in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
In the future, N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide could be further studied to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be done to develop new synthesis methods and to improve its solubility in water for use in laboratory experiments. Other potential future directions include the development of new derivatives of N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide, the study of its potential toxicity, and the development of new applications for N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and receptor binding. It has also been used in studies of the mechanism of action of drugs and the biochemical and physiological effects of drugs.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-14(17)7-4-8-15(11)18-16(20)13-6-3-2-5-12(13)9-10-19(21)22/h2-8H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWWKIYBTOCKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-nitroethyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2898358.png)
![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)
![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)
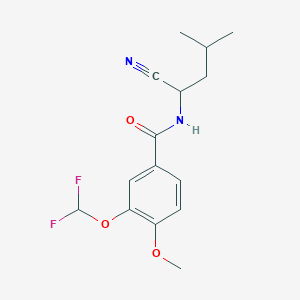
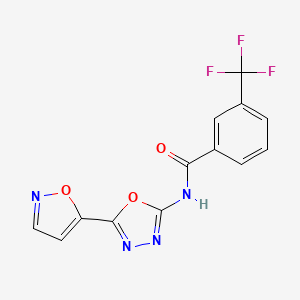
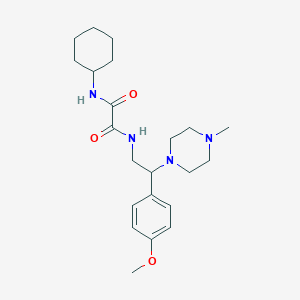
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2898367.png)
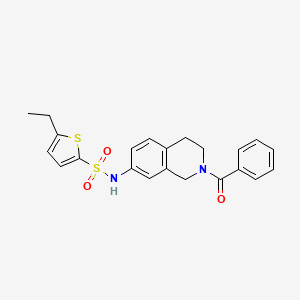
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
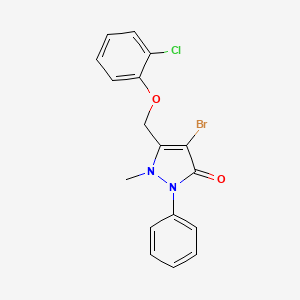
![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)
